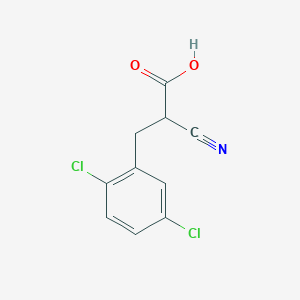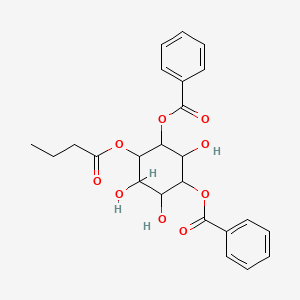
2-Cyano-3-(2,5-dichlorophenyl)propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(2,5-dichlorophenyl)propionic Acid is an organic compound with the molecular formula C10H7Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a dichlorophenyl group attached to a propionic acid backbone.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyano-3-(2,5-Dichlorphenyl)propionsäure beinhaltet typischerweise die Reaktion von 2,5-Dichlorbenzaldehyd mit Malonsäurenitril in Gegenwart einer Base, gefolgt von einer Knoevenagel-Kondensationsreaktion. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin oder Ammoniumacetat.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyano-3-(2,5-Dichlorphenyl)propionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Cyanogruppe kann zu Carbonsäuren oxidiert werden.
Reduktion: Die Cyanogruppe kann zu Aminen reduziert werden.
Substitution: Die Dichlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 2,5-Dichlorbenzoesäure.
Reduktion: Bildung von 2-Amino-3-(2,5-Dichlorphenyl)propionsäure.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(2,5-Dichlorphenyl)propionsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-3-(2,5-Dichlorphenyl)propionsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Cyanogruppe kann als Elektrophil wirken und an verschiedenen biochemischen Reaktionen teilnehmen. Die Dichlorphenylgruppe kann die Lipophilie der Verbindung verstärken und so ihre Interaktion mit Lipidmembranen und Proteinen erleichtern.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2,4-Dichlorphenyl)propionsäure
- 3-(3,5-Dichlorphenyl)propionsäure
Vergleich
2-Cyano-3-(2,5-Dichlorphenyl)propionsäure ist aufgrund des Vorhandenseins der Cyanogruppe einzigartig, die im Vergleich zu ihren Analoga eine ausgeprägte Reaktivität und potenzielle biologische Aktivität verleiht. Das Substitutionsschema der Dichlorphenylgruppe beeinflusst auch ihre chemischen Eigenschaften und Interaktionen.
Eigenschaften
Molekularformel |
C10H7Cl2NO2 |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
2-cyano-3-(2,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
InChI-Schlüssel |
XPFAEYGQQNHODO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC(C#N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)

![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)

